molecular formula C18H13FN2O3 B236333 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

Número de catálogo B236333
Peso molecular: 324.3 g/mol
Clave InChI: AQUJNKYZBXMLME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mecanismo De Acción

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide targets BTK, which is a key signaling molecule in BCR signaling. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies. In addition, this compound has been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects. However, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling pathways. In addition, this compound may have limited efficacy in patients with CLL who have received prior treatment with other BTK inhibitors.

Direcciones Futuras

For research on N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide include clinical trials to evaluate its efficacy and safety in patients with B-cell malignancies. In addition, further preclinical studies are needed to elucidate the optimal dosing and combination strategies for this compound. Finally, studies are needed to evaluate the potential of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.

Métodos De Síntesis

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 3-fluorobenzoic acid with 4-aminophenol to form 3-fluoro-N-(4-hydroxyphenyl)benzamide, which is then reacted with furfurylamine to form this compound.

Aplicaciones Científicas De Investigación

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

Propiedades

Fórmula molecular

C18H13FN2O3

Peso molecular

324.3 g/mol

Nombre IUPAC

N-[3-[(3-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13FN2O3/c19-13-5-1-4-12(10-13)17(22)20-14-6-2-7-15(11-14)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)

Clave InChI

AQUJNKYZBXMLME-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

SMILES canónico

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.